![molecular formula C16H15N3S B14177333 N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea CAS No. 917986-04-0](/img/structure/B14177333.png)
N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is a compound that features an indole moiety linked to a phenylthiourea group. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea typically involves the reaction of indole derivatives with phenylisothiocyanate. One common method includes the following steps:
Starting Materials: Indole-2-carboxaldehyde and phenylisothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: Indole-2-carboxaldehyde is reacted with phenylisothiocyanate in the presence of a base such as triethylamine. The mixture is refluxed for several hours, leading to the formation of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-[(1H-Indol-3-yl)methyl]-N’-phenylthiourea: Similar structure but with the indole moiety at the 3-position.
N-[(1H-Indol-2-yl)methyl]-N’-benzylthiourea: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the indole moiety at the 2-position and the phenylthiourea group provides distinct properties that can be exploited in various applications.
特性
CAS番号 |
917986-04-0 |
|---|---|
分子式 |
C16H15N3S |
分子量 |
281.4 g/mol |
IUPAC名 |
1-(1H-indol-2-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C16H15N3S/c20-16(19-13-7-2-1-3-8-13)17-11-14-10-12-6-4-5-9-15(12)18-14/h1-10,18H,11H2,(H2,17,19,20) |
InChIキー |
DCUMHAPLLFTWIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


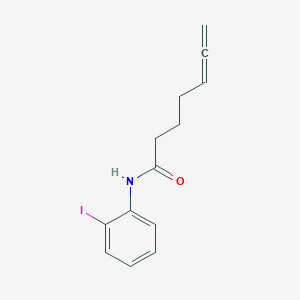

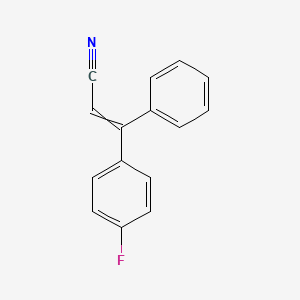
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
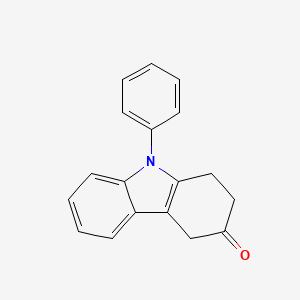
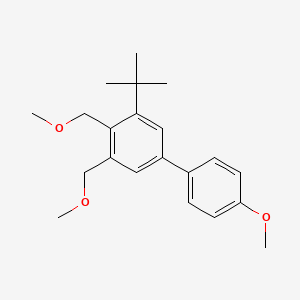
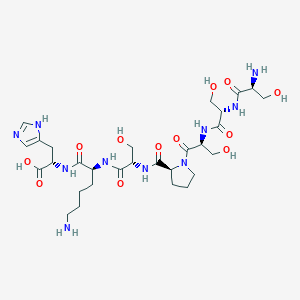

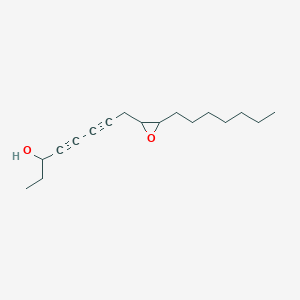
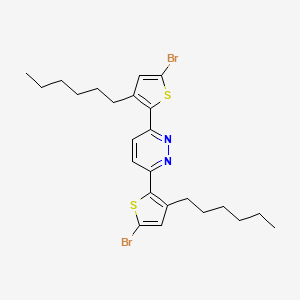
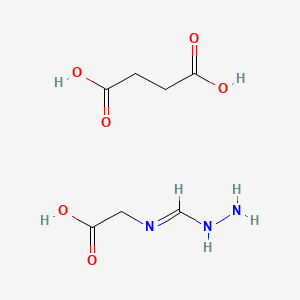
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
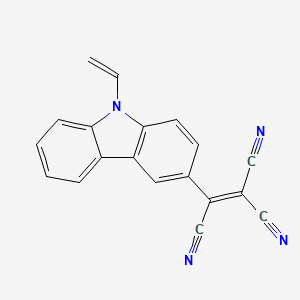
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
